molecular formula C8H7BFNO3 B14757143 (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid

(3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B14757143
M. Wt: 194.96 g/mol
InChI Key: VWQUOHQGCSPLJJ-UHFFFAOYSA-N
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Description

(3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyano, fluoro, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The cyano, fluoro, and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles or electrophiles depending on the type of substitution reaction.

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano, fluoro, and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (3-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid
  • (3-Fluorophenyl)boronic acid

Uniqueness: (3-Cyano-4-fluoro-5-methoxyphenyl)boronic acid is unique due to the presence of multiple functional groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of cyano, fluoro, and methoxy groups provides a unique electronic environment that can be exploited in various synthetic applications.

Properties

Molecular Formula

C8H7BFNO3

Molecular Weight

194.96 g/mol

IUPAC Name

(3-cyano-4-fluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H7BFNO3/c1-14-7-3-6(9(12)13)2-5(4-11)8(7)10/h2-3,12-13H,1H3

InChI Key

VWQUOHQGCSPLJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)F)C#N)(O)O

Origin of Product

United States

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